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For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Hydroxyisonicotinic acid (CAS No. 22282-72-0), a derivative of isonicotinic acid, presents

a molecule of interest for medicinal chemistry and drug development.[1] Isonicotinic acid

derivatives have a history of biological activity, most notably as antitubercular agents.[2] A

comprehensive understanding of the structural and electronic properties of 2-
hydroxyisonicotinic acid is paramount for its potential application. This technical guide

outlines the standard procedures for acquiring and interpreting key spectroscopic data—

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this

compound. Due to the limited availability of public spectroscopic data for 2-
hydroxyisonicotinic acid, this document focuses on the experimental protocols and expected

spectral features, providing a framework for researchers to generate and analyze this critical

information.

A crucial aspect of 2-hydroxyisonicotinic acid's structure is its existence in tautomeric forms:

the 'hydroxy' form and the 'oxo' (or 'pyridone') form (2-oxo-1,2-dihydropyridine-4-carboxylic

acid).[3][4] The equilibrium between these tautomers can be influenced by the solvent and the

physical state (solid or solution), which will be reflected in the spectroscopic data.
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Caption: Tautomeric forms of 2-Hydroxyisonicotinic acid.

Spectroscopic Data Summary
While specific, publicly available datasets for 2-hydroxyisonicotinic acid are scarce, the

following tables outline the expected spectral characteristics based on its structure and the

known ranges for similar functional groups. These tables are intended to serve as a guide for

the analysis of experimentally obtained data.

Table 1: Expected ¹H NMR Data

Proton
Expected
Chemical Shift
(ppm)

Multiplicity
Coupling
Constant (J)
(Hz)

Notes

H-3 6.5 - 7.0 Doublet 1-3

H-5 7.5 - 8.0
Doublet of

doublets
5-8, 1-3

H-6 8.0 - 8.5 Doublet 5-8

-OH (Carboxyl) 10.0 - 13.0 Broad Singlet -
Exchangeable

with D₂O

-NH/-OH (Ring) Variable Broad Singlet -

Dependent on

tautomeric form

and solvent

Table 2: Expected ¹³C NMR Data
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Carbon
Expected Chemical Shift
(ppm)

Notes

C-2 160 - 170
Highly dependent on

tautomeric form (C-O vs C=O)

C-3 105 - 115

C-4 140 - 150

C-5 120 - 130

C-6 145 - 155

C=O (Carboxyl) 165 - 175

Table 3: Expected IR Spectroscopy Data

Functional Group
Expected
Wavenumber
(cm⁻¹)

Intensity Notes

O-H (Carboxylic Acid) 2500 - 3300 Broad
Characteristic broad

absorption

C=O (Carboxylic Acid) 1680 - 1720 Strong

Position can be

affected by hydrogen

bonding

C=O (Pyridone) 1640 - 1680 Strong
If the oxo tautomer is

present

C=C / C=N 1550 - 1650 Medium-Strong
Aromatic and pyridone

ring stretches

C-O 1200 - 1300 Medium-Strong

Table 4: Expected Mass Spectrometry Data
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Ion Expected m/z Notes

[M+H]⁺ 140.034

For the molecular formula

C₆H₅NO₃ (Monoisotopic Mass:

139.027)

[M-H]⁻ 138.012

[M+Na]⁺ 162.016

Experimental Protocols
The following are detailed methodologies for acquiring high-quality spectroscopic data for 2-
hydroxyisonicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms.

Methodology:

Sample Preparation:

Dissolve 5-10 mg of 2-hydroxyisonicotinic acid in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). DMSO-d₆ is often a good

choice for carboxylic acids as it can dissolve the sample and allow for the observation of

exchangeable protons.

Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove

any particulate matter.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Spectral Width: 0-16 ppm.
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Number of Scans: 16-64, depending on the concentration.

Relaxation Delay (d1): 1-5 seconds.

Acquisition Time (aq): 2-4 seconds.

Temperature: 298 K.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay (d1): 2 seconds.

Acquisition Time (aq): 1-2 seconds.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum manually.

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and

39.52 ppm for ¹³C).

Integrate the peaks in the ¹H spectrum.

Perform baseline correction.
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Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

Background Collection:

Ensure the ATR crystal (typically diamond) is clean.

Collect a background spectrum of the empty ATR stage. This will be subtracted from the

sample spectrum.

Sample Application:
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Place a small amount of the solid 2-hydroxyisonicotinic acid powder directly onto the

ATR crystal.

Apply pressure using the built-in press to ensure good contact between the sample and

the crystal.

Spectrum Acquisition:

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing:

The software will automatically perform a background subtraction.

Identify and label the major absorption peaks.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental formula of the compound.

Methodology (Electrospray Ionization - ESI):

Sample Preparation:

Prepare a dilute solution of 2-hydroxyisonicotinic acid (approximately 1-10 µg/mL) in a

suitable solvent such as methanol, acetonitrile, or a mixture with water. The addition of a

small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative

ion mode) can enhance ionization.

Mass Spectrometry Analysis:

Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., a

quadrupole, time-of-flight (TOF), or Orbitrap analyzer).
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Ionization Mode: Both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes should be run.

Infusion: Introduce the sample solution into the ESI source via direct infusion using a

syringe pump at a flow rate of 5-10 µL/min.

Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z

50-500).

Source Parameters: Optimize the capillary voltage, cone voltage, and desolvation gas

temperature and flow rate to obtain a stable and strong signal.

Data Analysis:

Identify the molecular ion peak in both positive and negative modes.

Use high-resolution mass spectrometry to determine the accurate mass and predict the

elemental formula.

Prepare Dilute Solution

Electrospray Ionization
(+/- Modes)

Mass Analysis
(e.g., TOF, Orbitrap)

Data Interpretation
(Molecular Ion, Accurate Mass)

Elemental Formula Determination
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Caption: Workflow for Mass Spectrometry analysis.

Conclusion
The spectroscopic characterization of 2-hydroxyisonicotinic acid is essential for confirming

its identity, purity, and for understanding its chemical properties. While publicly available

spectral data is limited, the experimental protocols and expected spectral features outlined in

this guide provide a robust framework for researchers to obtain and interpret the necessary

NMR, IR, and MS data. Careful consideration of the tautomeric equilibrium is critical for a

complete and accurate structural elucidation. This foundational data is a prerequisite for any

further investigation into the biological activity and potential therapeutic applications of this and

related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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